Structural Uniqueness: 3-Methylisothiazol-5-yl Substituent vs. Common Quinoxaline-2-carboxamide N-Substituents
Among quinoxaline-2-carboxamide derivatives claimed as protein tyrosine kinase inhibitors in patent US 8,536,175, the generic Markush formula encompasses a wide range of heterocyclic substituents including isothiazolyl, thiazolyl, pyrazolyl, and imidazolyl groups [1]. However, the 3-methylisothiazol-5-yl moiety represents a distinct substructure not commonly exemplified in the primary peer-reviewed literature on quinoxaline-2-carboxamides, where N-phenyl, N-benzyl, and N-naphthylmethyl substituents dominate [2]. The presence of the endocyclic sulfur atom in the isothiazole ring provides unique potential for sulfur-mediated interactions (e.g., chalcogen bonding with protein target methionine or cysteine residues) that are absent in phenyl- or benzyl-substituted analogs. The 3-methyl group additionally introduces steric and electronic modulation at the 5-position attachment point. No direct head-to-head quantitative comparison data with this specific compound are publicly available.
| Evidence Dimension | N-substituent structural identity and electronic character |
|---|---|
| Target Compound Data | 3-methylisothiazol-5-yl substituent (C4H4NS ring with endocyclic S; molecular weight contribution ~98 Da; contains S atom for potential chalcogen bonding) |
| Comparator Or Baseline | N-phenyl (C6H5, MW 77), N-benzyl (C7H7, MW 91), N-naphthylmethyl (C11H9, MW 141) – common substituents in literature quinoxaline-2-carboxamides |
| Quantified Difference | Presence of endocyclic sulfur atom and thioamide-like character alters H-bond donor/acceptor capacity and polar surface area relative to carbocyclic aryl substituents; quantitative pharmacological differentiation data not available for this specific compound |
| Conditions | Structural comparison based on chemical topology; patent Markush formula analysis (US 8,536,175) |
Why This Matters
For procurement decisions in medicinal chemistry campaigns, the isothiazole moiety offers physicochemical properties (increased polar surface area, sulfur-mediated binding opportunities) that are unavailable in phenyl/benzyl-substituted analogs, making it a distinct chemical starting point for SAR exploration.
- [1] Furet P, Graus Porta D, Guagnano V. Quinoxaline carboxamide derivatives as protein tyrosine kinase inhibitors. US Patent 8,536,175. September 17, 2013. Generic Formula (I) includes isothiazolyl as a defined heterocyclic substituent option. View Source
- [2] Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. N-phenyl- and N-benzyl quinoxaline-2-carboxamides evaluated for antimycobacterial activity. N-(naphthalen-1-ylmethyl)quinoxaline-2-carboxamide identified with cytotoxicity profile. View Source
